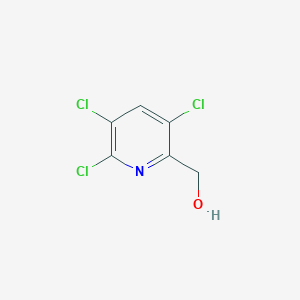
(3,5,6-Trichloropyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5,6-Trichloropyridin-2-yl)methanol is a chemical compound that belongs to the class of chlorinated pyridines. It is characterized by the presence of three chlorine atoms attached to the pyridine ring and a hydroxymethyl group at the second position. This compound is known for its significant role in various chemical and industrial applications, particularly in the synthesis of pesticides and herbicides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5,6-Trichloropyridin-2-yl)methanol typically involves the chlorination of pyridine followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 2-chloropyridine with formaldehyde and hydrochloric acid under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial in achieving efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of (3,5,6-Trichloropyridin-2-yl)carboxylic acid.
Reduction: Formation of (3,5,6-Dichloropyridin-2-yl)methanol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
(3,5,6-Trichloropyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of pesticide degradation.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of herbicides and insecticides, contributing to agricultural advancements.
作用機序
The mechanism of action of (3,5,6-Trichloropyridin-2-yl)methanol involves its interaction with specific molecular targets. In the context of its use as a pesticide, it inhibits essential enzymes in pests, leading to their death. The compound’s chlorinated structure allows it to effectively bind to these targets, disrupting normal biological functions.
類似化合物との比較
- (3,5,6-Trichloropyridin-2-yl)carboxylic acid
- (3,5,6-Dichloropyridin-2-yl)methanol
- (3,5,6-Trichloropyridin-2-yl)amine
Comparison: (3,5,6-Trichloropyridin-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C6H4Cl3NO |
|---|---|
分子量 |
212.5 g/mol |
IUPAC名 |
(3,5,6-trichloropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H4Cl3NO/c7-3-1-4(8)6(9)10-5(3)2-11/h1,11H,2H2 |
InChIキー |
LODCBGSCZZKANK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1Cl)Cl)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


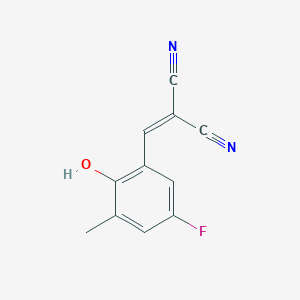
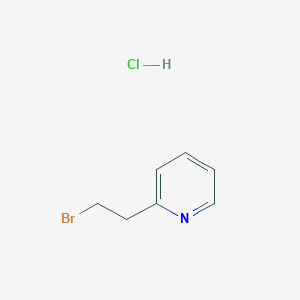
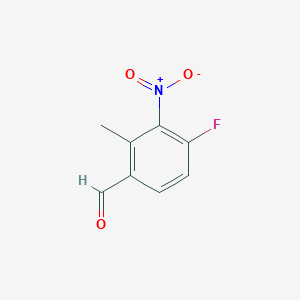
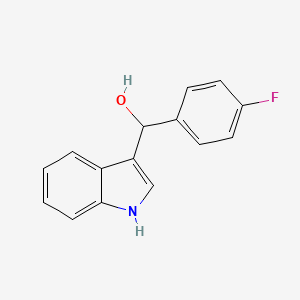
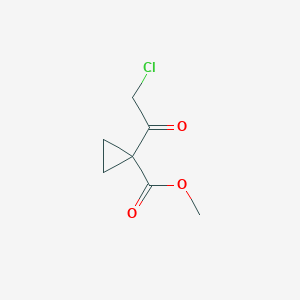


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
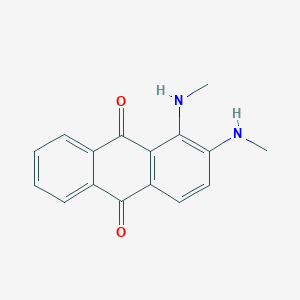
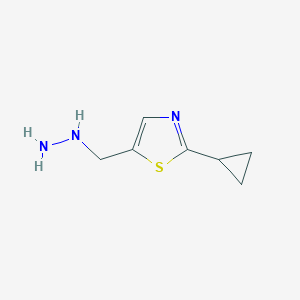
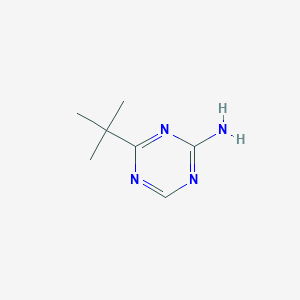
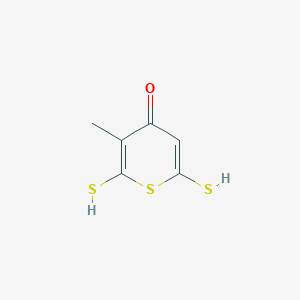

![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
